Linolenic-1-13C Acid

Description

Chemical Identity and Molecular Structure

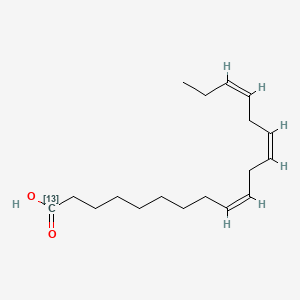

This compound (CAS 224568-13-2) is a carboxylic acid with an 18-carbon chain containing three cis-configured double bonds at positions 9, 12, and 15. Its molecular formula is C₁₇¹³CH₃₀O₂ , where the carboxylic acid group (-COOH) is labeled with a single carbon-13 isotope at the first position.

Key Structural Features:

- IUPAC Name: (9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid with a ¹³C label at the carboxyl carbon.

- SMILES Notation:

CC/C=C\C/C=C\C/C=C\CCCCCCCC([13C](=O)O). - Molecular Weight: 279.42 g/mol (vs. 278.43 g/mol for non-labeled ALA).

| Property | This compound | Non-labeled ALA |

|---|---|---|

| Molecular Formula | C₁₇¹³CH₃₀O₂ | C₁₈H₃₀O₂ |

| Isotopic Purity | 99% ¹³C | 1.1% ¹³C (natural) |

| Key Functional Groups | Carboxylic acid (-COOH), three cis-double bonds | Same as above |

Isotopic Labeling and Significance of ¹³C Incorporation

The ¹³C label at the carboxylic acid group enables precise tracking of ALA’s metabolic fate through mass spectrometry (MS) and nuclear magnetic resonance (NMR). This is critical for:

Metabolic Tracing:

Analytical Advantages:

Example Application:

In a study with [¹³C]-labeled ALA, researchers observed a 30% conversion to DHA in low-density lipoprotein (LDL) compartments, highlighting its role in lipid transport.

Comparison with Non-labeled Linolenic Acid and Related Fatty Acids

This compound shares structural and functional properties with non-labeled ALA and other polyunsaturated fatty acids but differs in isotopic composition and research utility.

| Fatty Acid | IUPAC Name | Double Bond Configuration | ¹³C Label Position | Key Applications |

|---|---|---|---|---|

| This compound | (9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid | cis, cis, cis | Carboxylic acid | Metabolic tracing, lipidomics |

| Non-labeled ALA | Same as above | Same as above | None | Dietary studies, cardiovascular research |

| Linoleic Acid | (9Z,12Z)-octadeca-9,12-dienoic acid | cis, cis | None (unless labeled) | Omega-6 metabolism studies |

Functional Differences:

Properties

IUPAC Name |

(9Z,12Z,15Z)-(113C)octadeca-9,12,15-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9-/i18+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTOSIQBPPRVQHS-JAYTYYOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCC[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Steps

-

Labeling the Alkyne Precursor :

-

Grignard Coupling :

-

Hydrogenation and Double Bond Formation :

Experimental Data

| Parameter | Value | Source |

|---|---|---|

| Overall Yield | 7.8% (7 steps) | |

| Purity | >95% (GC) | |

| Key Reagents | 13CBr4, Grignard reagents |

Copper-Catalyzed Coupling and Nitrile Derivatives

This approach focuses on synthesizing the trans isomer of linolenic acid with precise 13C labeling at C-1, followed by isomerization to the cis form.

Key Steps

-

Bromo Precursor Synthesis :

-

Nitrile Intermediate Formation :

-

Carboxylation and Isomerization :

Experimental Data

| Parameter | Value | Source |

|---|---|---|

| Overall Yield | 7% (11 steps) | |

| Purity | >97% (chemical/isomeric) | |

| Key Reagents | Cu catalysts, nitrile precursors |

Enzymatic Labeling via Fungal Production

While less common for site-specific labeling, fungal systems like Mortierella alpina can produce 13C-labeled polyunsaturated fatty acids (PUFAs) from 13C-glucose or methyl esters.

Key Steps

Experimental Data

| Parameter | Value | Source |

|---|---|---|

| 13C Content | 78–83% (from [U-13C]glucose) | |

| Label Distribution | Random (two-carbon units) |

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Corey-Fuchs | High site-specificity, moderate yield | Multi-step complexity, costly reagents |

| Copper-Catalyzed | High purity, scalable for trans isomers | Low overall yield, lengthy synthesis |

| Enzymatic | Bulk production, natural isomer ratios | Non-site-specific labeling, variable purity |

Applications and Challenges

-

Metabolic Studies : [1-(13)C]-linolenic acid is used to trace fatty acid oxidation and elongation pathways in humans.

-

Enzymatic Mechanism : 13C-labeled substrates help elucidate tunneling effects in lipoxygenases.

-

Challenges :

-

Isomerization Control : Maintaining cis geometry during synthesis.

-

Cost : High expense of 13CBr4 and specialized catalysts.

-

Chemical Reactions Analysis

Types of Reactions: Linolenic-1-13C Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroperoxides and other oxygenated derivatives.

Reduction: Reduction reactions can convert the double bonds into single bonds, altering the structure of the fatty acid.

Substitution: The carboxyl group can participate in substitution reactions, forming esters and amides.

Common Reagents and Conditions:

Oxidation: Common reagents include oxygen, ozone, and peroxides. Conditions often involve controlled temperatures and the presence of catalysts.

Reduction: Hydrogen gas and metal catalysts such as palladium or platinum are commonly used.

Substitution: Reagents like alcohols and amines are used under acidic or basic conditions to facilitate the substitution reactions.

Major Products:

Oxidation: Hydroperoxides, epoxides, and other oxygenated compounds.

Reduction: Saturated fatty acids.

Substitution: Esters and amides.

Scientific Research Applications

Linolenic-1-13C Acid has a wide range of applications in scientific research:

Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

Biology: Helps in understanding metabolic pathways and the role of fatty acids in cellular processes.

Medicine: Used in clinical diagnostics and imaging to study the distribution and metabolism of fatty acids in the body.

Industry: Applied in the development of nutritional supplements and health care products

Mechanism of Action

Linolenic-1-13C Acid exerts its effects through various molecular targets and pathways:

Gene Expression Regulation: It influences the activity of transcription factors such as nuclear factor kappa B and peroxisome proliferator-activated receptors.

Anti-inflammatory Effects: The compound reduces the production of pro-inflammatory cytokines and mediators.

Metabolic Pathways: It is involved in the synthesis of bioactive lipids that play roles in cell signaling and homeostasis.

Comparison with Similar Compounds

Non-Isotope-Labeled α-Linolenic Acid (ALA)

- Structure: Both ALA and Linolenic-1-13C Acid share the same 18-carbon chain with three cis double bonds at positions 9, 12, and 15 (18:3n-3). The only distinction is the 13C isotope in the latter .

- Function: ALA is integral to cell membrane structure, anti-inflammatory signaling, and serves as a substrate for EPA/DHA synthesis. This compound retains these roles but is utilized for tracing metabolic flux .

- Applications : While ALA is studied for its dietary benefits, the labeled form is critical in quantifying conversion rates to long-chain PUFAs. For example, human studies show ALA converts to EPA at ~6% and DHA at ~3.8% under optimal conditions, rates that can be precisely measured using 13C tracers .

Linoleic Acid (18:2n-6) and Its 13C-Labeled Analog

- Structure: Linoleic acid (LA; 18:2n-6) has two double bonds at positions 9 and 12. A 13C-labeled analog, (9Z,12Z)-9,12-octadecadienoic-1-13C Acid, is structurally analogous to this compound but differs in unsaturation and omega classification (n-6 vs. n-3) .

- Functional Contrast: LA is a precursor for arachidonic acid (pro-inflammatory eicosanoids), while ALA derivatives (e.g., EPA) promote anti-inflammatory resolvins. Isotope-labeled versions of both acids are used to study competing metabolic pathways in lipidomics .

- Research Findings : In pear fruits, LA and ALA are absorbed differentially by cultivars and converted into volatile esters. Labeled analogs could quantify substrate-specific contributions to aroma compounds, with LA showing 2.07-fold higher ester production in "Dangshansuli" pears compared to ALA .

Conjugated Linolenic Acids (CLnAs)

- Structure: CLnAs, such as 9c,11t,13t-conjugated linolenic acid, feature conjugated double bonds (non-methylene-interrupted) rather than ALA's methylene-interrupted pattern .

- Functional Differences : CLnAs activate peroxisome proliferator-activated receptors (PPARs) more potently than ALA. For instance, 9c,11t,13t-CLnA activates PPARα, influencing lipid oxidation, whereas ALA’s effects are mediated through PPARγ and δ .

- Applications: While CLnAs are studied for antidiabetic and anti-obesity effects, this compound is tailored for metabolic tracing, highlighting divergent research priorities .

Metabolic and Isotopic Studies

Conversion Efficiency and Isotope Tracing

Studies using 13C-labeled ALA have refined earlier findings on EPA/DHA synthesis. For example, radioisotope studies suggested a 6% conversion of ALA to EPA, but 13C tracing in controlled diets revealed variability based on n-6/n-3 PUFA ratios. High n-6 intake suppresses ALA conversion by 40–50%, a finding validated using labeled compounds .

Data Tables

Table 1: Structural and Functional Comparison of this compound and Analogues

| Compound | Molecular Formula | Isotope Position | Key Function | Primary Application |

|---|---|---|---|---|

| This compound | C₁₇H₂₉¹³COOH | C-1 | Metabolic tracing, EPA/DHA synthesis | Research (isotope studies) |

| α-Linolenic Acid (ALA) | C₁₈H₃₀O₂ | None | Anti-inflammatory, membrane structure | Dietary studies, nutrition |

| Linoleic-1-13C Acid | C₁₇H₃₁¹³COOH | C-1 | Arachidonic acid precursor | Lipidomics, inflammatory pathways |

| 9c,11t,13t-CLnA | C₁₈H₂₈O₂ | None | PPARα activation, antidiabetic | Pharmacological research |

Table 2: Key Research Findings Using Labeled and Unlabeled Compounds

Biological Activity

Linolenic-1-13C acid, a stable isotope-labeled variant of alpha-linolenic acid (ALA), is an essential omega-3 fatty acid that plays a critical role in human health. This article delves into its biological activity, including metabolism, absorption, and physiological effects, supported by diverse research findings and case studies.

Chemical Structure and Properties

Alpha-linolenic acid (ALA) is a polyunsaturated fatty acid with the chemical formula and is categorized as an omega-3 fatty acid due to its double bonds located at the third carbon from the methyl end of the fatty acid chain. The isotopic labeling with carbon-13 (13C) allows for advanced metabolic tracing studies, enhancing our understanding of its biological pathways.

Metabolism and Absorption

The metabolism of this compound involves its conversion into longer-chain omega-3 fatty acids such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). Research has shown that ALA can be converted into these metabolites through desaturation and elongation processes, primarily occurring in the liver.

Key Findings on Metabolism:

- Absorption Studies : In a study involving pre-term infants, the absorption of 13C-labeled ALA was monitored through stool and breath samples. The excretion of 13C in stool ranged from 2.0% to 26.2%, indicating variable absorption rates based on gestational age .

- Conversion Rates : The conversion of ALA to DHA was notably higher in less mature infants, suggesting that younger infants may have a more efficient mechanism for utilizing ALA for DHA synthesis .

Biological Effects

The biological activity of this compound extends beyond mere metabolism; it also influences various physiological processes:

Anti-inflammatory Properties

Research indicates that metabolites of ALA exhibit significant anti-inflammatory effects. For instance, 15-lipoxygenase metabolites of ALA were shown to reduce inflammation in mouse models by inhibiting the NLRP3 inflammasome complex through the PPAR-γ pathway .

Cardiovascular Health

Dietary intake of ALA has been associated with reduced risks of cardiovascular diseases (CVD). A meta-analysis revealed that an increase in dietary ALA intake was linked to a 5% lower risk of all-cause mortality and CVD mortality per gram increase per day .

Neuroprotective Effects

ALA and its metabolites have been implicated in neuroprotection. They may influence neuronal health by modulating inflammatory responses and promoting membrane fluidity, which is critical for synaptic function .

Case Studies

The following case studies illustrate the practical implications of this compound's biological activity:

Q & A

Q. How can researchers quantify this compound retention in lipid matrices during extrusion or thermal processing?

-

Methodological Answer : Apply the formula:

Quantify via ¹H NMR by integrating peaks corresponding to the 1-13C-labeled methyl group. Use internal standards (e.g., deuterated fatty acids) to correct for extraction losses .

Advanced Research Questions

Q. How should researchers design kinetic studies to trace this compound metabolism in mammalian cell cultures while minimizing isotopic dilution effects?

- Methodological Answer : Optimize tracer concentrations using dose-response assays to ensure linear incorporation rates. Include negative controls (unlabeled ALA) and blank matrices to correct for background signals. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for targeted quantification of ¹³C-labeled metabolites. Validate kinetic models with compartmental analysis software (e.g., SAAM II) .

Q. What strategies resolve contradictions in ¹³C enrichment data when this compound is used in multi-tracer lipidomics studies?

- Methodological Answer : Perform cross-validation with orthogonal techniques:

Q. How can researchers integrate this compound tracing data with transcriptomic or proteomic datasets to elucidate regulatory nodes in lipid metabolism?

- Methodological Answer : Use pathway enrichment analysis (e.g., KEGG, Reactome) to map ¹³C-labeled metabolite fluxes onto gene/protein networks. Apply weighted correlation network analysis (WGCNA) to identify co-expressed modules linking isotopic labeling patterns to enzymatic activity. Validate hypotheses with CRISPR-Cas9 knockouts of candidate genes (e.g., FADS2, ELOVL5) .

Q. What experimental controls are critical for ensuring reproducibility in this compound-based studies of mitochondrial β-oxidation?

- Methodological Answer : Include:

- Unlabeled controls : Differentiate endogenous vs. tracer-derived metabolites.

- Inhibitor controls (e.g., etomoxir for CPT1 inhibition) to confirm pathway specificity.

- Isotopomer spectral analysis (ISA) : Correct for natural ¹³C abundance in control samples.

- Cell viability assays : Ensure metabolic activity is not compromised by tracer concentration .

Data Interpretation and Validation

Q. How should researchers address discrepancies in ¹³C isotopic enrichment between in vitro and in vivo models using this compound?

- Methodological Answer : Normalize enrichment data to tissue-specific baseline ¹³C levels (e.g., from fed vs. fasted animals). Use dynamic flux balance analysis (dFBA) to model systemic vs. cellular tracer distribution. Validate with ex vivo organ perfusion studies to isolate tissue-specific metabolic contributions .

Q. What analytical pipelines are recommended for validating the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via high-resolution LC-MS and compare to reference spectra of known oxidation byproducts (e.g., hydroperoxides). Use Arrhenius modeling to predict long-term stability under recommended storage conditions .

Q. How can researchers optimize delivery methods for this compound in complex biological systems (e.g., gut microbiota or tumor microenvironments)?

- Methodological Answer : Use emulsion-based formulations (e.g., Tween-80/PBS) to enhance solubility. Validate delivery efficiency via fluorescence-activated cell sorting (FACS) of ¹³C-labeled lipids in target cells. For microbial studies, pair with 16S rRNA sequencing to correlate tracer uptake with microbial community structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.